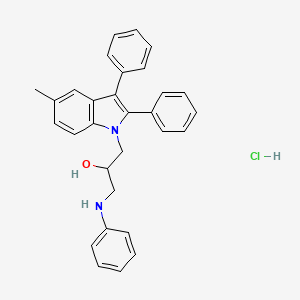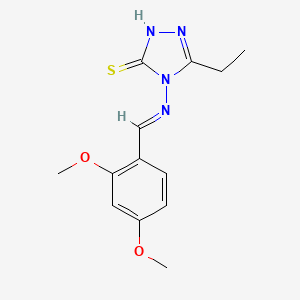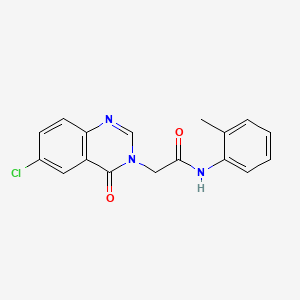![molecular formula C22H18N2O3 B11977738 N-[4-(Benzyloxy)anilinomethyl]phthalimide](/img/structure/B11977738.png)
N-[4-(Benzyloxy)anilinomethyl]phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Benzyloxy-phenylamino)-methyl)-isoindole-1,3-dione is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Benzyloxy-phenylamino)-methyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-benzyloxyaniline with phthalic anhydride under specific conditions to form the isoindole-1,3-dione core. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Benzyloxy-phenylamino)-methyl)-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((4-Benzyloxy-phenylamino)-methyl)-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-((4-Benzyloxy-phenylamino)-methyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Benzyloxy)phenol
- 2-(4-Benzyloxy-phenylamino)-nicotinic acid
- 4’-Benzyloxy-2-bromopropiophenone
Uniqueness
2-((4-Benzyloxy-phenylamino)-methyl)-isoindole-1,3-dione is unique due to its combination of an isoindole-1,3-dione core with a benzyloxy-phenylamino group This structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above
Propiedades
Fórmula molecular |
C22H18N2O3 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-[(4-phenylmethoxyanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H18N2O3/c25-21-19-8-4-5-9-20(19)22(26)24(21)15-23-17-10-12-18(13-11-17)27-14-16-6-2-1-3-7-16/h1-13,23H,14-15H2 |
Clave InChI |
UZBDZOOFDBEQQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NCN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B11977662.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxy-5-nitrobenzamide](/img/structure/B11977664.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11977666.png)
![N-[(Z)-2-[5-(3-Chlorophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-YL)propyl]amino}carbonyl)ethenyl]-4-methoxybenzamide](/img/structure/B11977668.png)
![N-{(1E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-[(2-phenylethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B11977674.png)
![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11977680.png)
![8-[(2-aminoethyl)amino]-6-hydroxy-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11977691.png)
![7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11977698.png)

![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11977720.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11977725.png)

